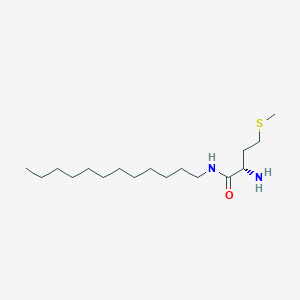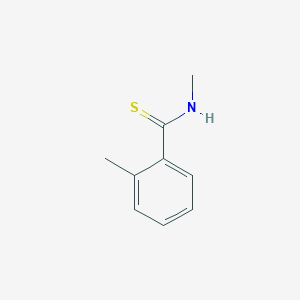
Benzenecarbothioamide, N,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioamide, N,2-dimethyl- is an organic compound with the molecular formula C9H11NS It is a derivative of benzenecarbothioamide, where the nitrogen atom is substituted with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N,2-dimethyl- typically involves the reaction of benzenecarbothioamide with methylating agents. One common method is the reaction of benzenecarbothioamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of Benzenecarbothioamide, N,2-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbothioamide, N,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Benzenecarbothioamide, N,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenecarbothioamide, N,2-dimethyl- involves its interaction with specific molecular targets. The compound can react with thiol groups in proteins, leading to the formation of stable covalent bonds. This interaction can affect the function of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenecarbothioamide: The parent compound without the methyl substitutions.
N,N-Dimethylthiobenzamide: A similar compound with different substitution patterns.
Thiobenzamide: Another related compound with a sulfur atom in the amide group.
Uniqueness
Benzenecarbothioamide, N,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
60253-37-4 |
|---|---|
Formule moléculaire |
C9H11NS |
Poids moléculaire |
165.26 g/mol |
Nom IUPAC |
N,2-dimethylbenzenecarbothioamide |
InChI |
InChI=1S/C9H11NS/c1-7-5-3-4-6-8(7)9(11)10-2/h3-6H,1-2H3,(H,10,11) |
Clé InChI |
XKXBNONOHGVRFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=S)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine](/img/structure/B14602812.png)
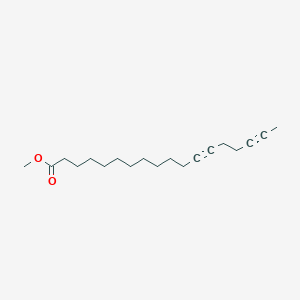
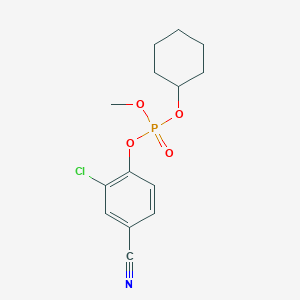
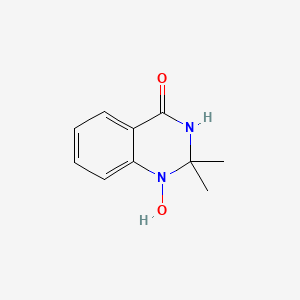

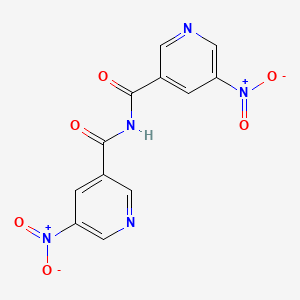
![3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid](/img/structure/B14602863.png)
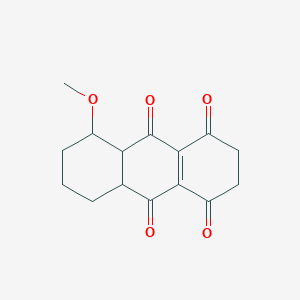
![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-](/img/structure/B14602875.png)
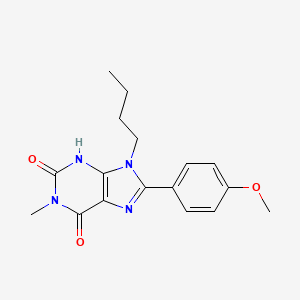

![3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14602897.png)
